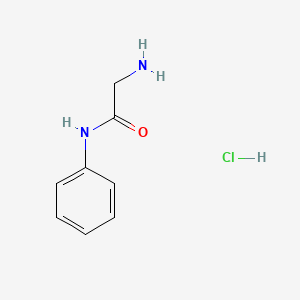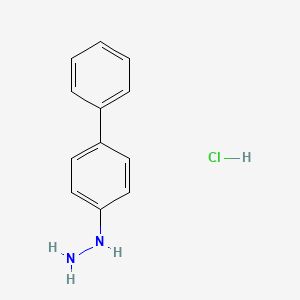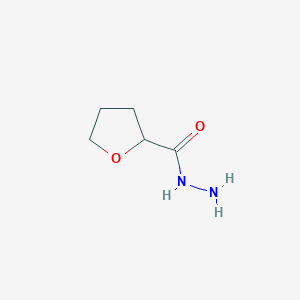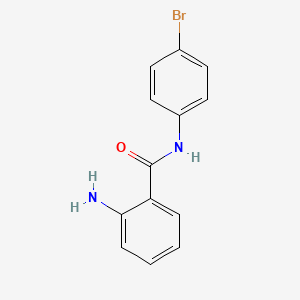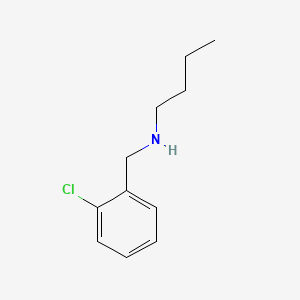
1-溴-4,4,4-三氟丁烷
描述
Synthesis Analysis
The synthesis of 4-Bromo-1,1,1-trifluorobutane and its derivatives involves multiple steps, starting from simpler brominated and fluorinated precursors. For instance, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been examined, showcasing the synthesis process in steps that began with the addition of bromine to chlorotrifluoroethylene (Guiot et al., 2005). Another study reported the synthesis and successful copolymerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, highlighting the transformation of bromine-containing acid fluorides to hydrogen-terminated compounds (Ito et al., 1979).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds, including 4-Bromo-1,1,1-trifluorobutane, often involves computational and spectroscopic methods. For example, studies on related compounds have utilized nuclear magnetic resonance (NMR) spectroscopy to detail the molecular structure and vibrational assignments, providing insights into the structural characteristics of these molecules (Hinton & Jaques, 1974).
Chemical Reactions and Properties
4-Bromo-1,1,1-trifluorobutane undergoes various chemical reactions, including copolymerizations, nucleophilic substitutions, and electrophilic additions. These reactions are pivotal in modifying the compound for specific applications or synthesizing new materials. For instance, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, revealing the production of substitution products or those arising from allylic rearrangement depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).
Physical Properties Analysis
The physical properties of 4-Bromo-1,1,1-trifluorobutane, such as its boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. Although specific data on 4-Bromo-1,1,1-trifluorobutane might be scarce, studies on closely related fluorinated compounds provide valuable information on their thermal behavior, crystalline structures, and phase transitions, aiding in understanding the physical characteristics of such compounds (Varushchenko, Druzhinina, & Sorkin, 1997).
科学研究应用
医药中间体
“1-溴-4,4,4-三氟丁烷”用作医药中间体 . 这意味着它被用于生产各种药物。资料来源没有具体说明它所贡献的药物,但中间体通常是药物合成中的关键成分。
癌症治疗中的放射增敏剂
该化合物已被证明是有效的放射增敏剂 . 放射增敏剂是指使癌细胞更容易受到放射治疗的药物。 使用“1-溴-4,4,4-三氟丁烷”作为放射增敏剂,有可能增强放射治疗在治疗肿瘤中的效果 .
与铜结合用于聚合物合成
“1-溴-4,4,4-三氟丁烷”已被证明可以与铜结合 . 这种特性可能会在聚合物合成中得到应用。在聚合物合成中,铜经常用作各种反应的催化剂。 “1-溴-4,4,4-三氟丁烷”与铜结合的能力有可能增强这些反应,从而导致更有效的聚合物合成 .
安全和危害
“4-Bromo-1,1,1-trifluorobutane” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding all personal contact, including inhalation, using the substance in a well-ventilated area, and not eating, drinking, or smoking when handling the substance .
作用机制
Target of Action
The primary target of 1-Bromo-4,4,4-trifluorobutane is copper . Copper plays a crucial role in various biological processes, and its interaction with this compound may lead to potential uses in polymer synthesis .
Mode of Action
1-Bromo-4,4,4-trifluorobutane binds to copper, forming stable complexes . This binding affinity is powerful, suggesting that the compound could have a significant impact on processes involving copper .
Biochemical Pathways
Its ability to bind to copper suggests that it could influence pathways involving this metal .
Pharmacokinetics
Its physical properties, such as its boiling point and density , could impact its bioavailability.
Result of Action
1-Bromo-4,4,4-trifluorobutane has been shown to be effective as a radiosensitizer and can be used to treat cancerous tumors . This suggests that the compound’s action at the molecular and cellular level could have significant therapeutic effects .
Action Environment
The action, efficacy, and stability of 1-Bromo-4,4,4-trifluorobutane could be influenced by various environmental factors. , which could affect its distribution and action in aqueous environments. Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
生化分析
Biochemical Properties
4-Bromo-1,1,1-trifluorobutane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form stable complexes with metals such as copper, which can influence its reactivity and interactions in biochemical systems . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, affecting the activity of these biomolecules.
Cellular Effects
The effects of 4-Bromo-1,1,1-trifluorobutane on cells and cellular processes are diverse. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-1,1,1-trifluorobutane can act as a radiosensitizer, enhancing the sensitivity of cancerous cells to radiation therapy . This property makes it a potential candidate for use in cancer treatment, where it can improve the efficacy of radiotherapy by targeting tumor cells.
Molecular Mechanism
At the molecular level, 4-Bromo-1,1,1-trifluorobutane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metals such as copper suggests that it may influence metalloproteins and other metal-dependent enzymes . Additionally, 4-Bromo-1,1,1-trifluorobutane can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,1,1-trifluorobutane can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its reactivity may vary depending on the experimental conditions . Long-term studies have shown that 4-Bromo-1,1,1-trifluorobutane can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and other cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,1,1-trifluorobutane in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of radiation therapy in cancer treatment . At higher doses, 4-Bromo-1,1,1-trifluorobutane can cause toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4-Bromo-1,1,1-trifluorobutane is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound’s ability to form stable complexes with metals such as copper suggests that it may participate in metal-dependent metabolic processes . Additionally, 4-Bromo-1,1,1-trifluorobutane can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor in specific biochemical reactions.
Transport and Distribution
Within cells and tissues, 4-Bromo-1,1,1-trifluorobutane is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of 4-Bromo-1,1,1-trifluorobutane within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 4-Bromo-1,1,1-trifluorobutane is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The activity and function of 4-Bromo-1,1,1-trifluorobutane within these subcellular locations are influenced by its interactions with local biomolecules and the cellular environment.
属性
IUPAC Name |
4-bromo-1,1,1-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAQXHNJOFNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334529 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406-81-5 | |
| Record name | 4-Bromo-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




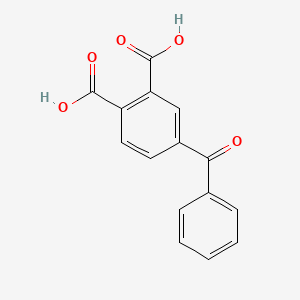
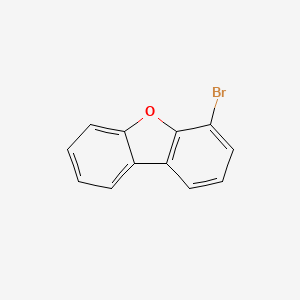
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)


